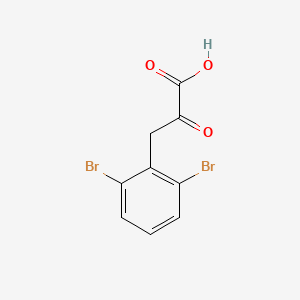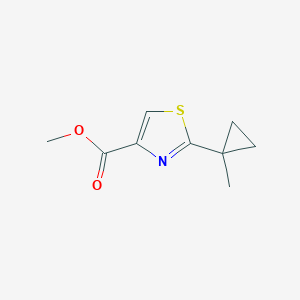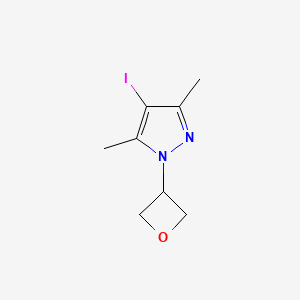
4-Iodo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the oxetane ring: The oxetane ring can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methyl groups or the pyrazole ring.
Reduction: Reduction reactions could target the iodine atom or other functional groups.
Substitution: The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups in place of the iodine atom.
Aplicaciones Científicas De Investigación
4-Iodo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism by which 4-Iodo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the iodine atom and oxetane ring could play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the iodine and oxetane groups.
4-Iodo-1H-pyrazole: Lacks the methyl and oxetane groups.
1-(Oxetan-3-yl)-1H-pyrazole: Lacks the iodine and methyl groups.
Propiedades
Fórmula molecular |
C8H11IN2O |
|---|---|
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
4-iodo-3,5-dimethyl-1-(oxetan-3-yl)pyrazole |
InChI |
InChI=1S/C8H11IN2O/c1-5-8(9)6(2)11(10-5)7-3-12-4-7/h7H,3-4H2,1-2H3 |
Clave InChI |
OUOBQDZVAYVLIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2COC2)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


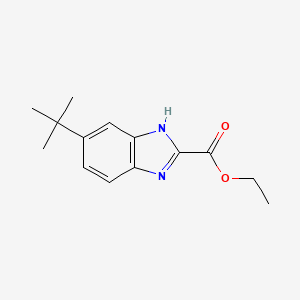
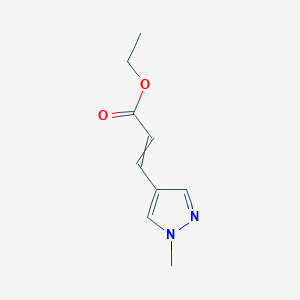
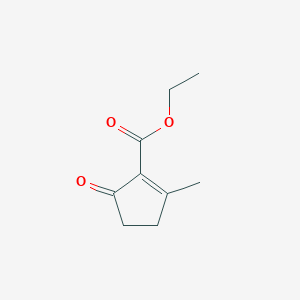
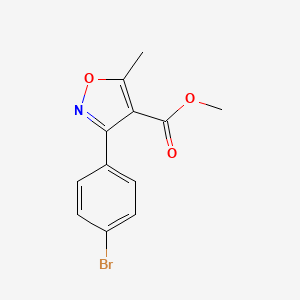
![5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13680148.png)
![7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680149.png)
![4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole](/img/structure/B13680159.png)
